2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid
CAS No.:
Cat. No.: VC16627338
Molecular Formula: C22H14O7
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14O7 |
|---|---|
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)28-19-10-13(27-11-20(24)25)6-8-17(19)22(16)15-4-2-1-3-14(15)21(26)29-22/h1-10,23H,11H2,(H,24,25) |
| Standard InChI Key | MLAHSCWNWBHVDA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCC(=O)O |
Introduction
2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid is a complex organic compound characterized by its spiro structure, which combines isobenzofuran and xanthene frameworks. This compound belongs to a class of spirocyclic molecules that are often studied for their diverse biological and chemical properties.
The compound's unique structure includes:
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A spiro linkage connecting the isobenzofuran and xanthene rings.
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Hydroxy and oxo functional groups contributing to its reactivity and potential biological activity.
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An acetic acid moiety enhancing its solubility and reactivity.
Molecular Formula
The molecular formula of this compound is .
Molecular Weight
Its molecular weight is approximately 394.33 g/mol.
IUPAC Name
The IUPAC name of the compound is 2-(6'-hydroxy-3'-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6'-yl)oxy)acetic acid.
Synthesis and Characterization
The synthesis of compounds with similar spiro structures typically involves:
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Cyclization Reactions: Formation of the spiro linkage through condensation reactions.
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Functional Group Modifications: Introduction of hydroxyl, oxo, and carboxylic acid groups via selective oxidation or substitution reactions.
Characterization methods include:
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Nuclear Magnetic Resonance (NMR): For structural confirmation.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like hydroxyl and carbonyl.
Biological Activity
Spirocyclic compounds often exhibit significant biological activities due to their structural complexity:
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Antioxidant Properties: The hydroxy and oxo groups may contribute to free radical scavenging.
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Enzyme Inhibition: The compound could potentially inhibit enzymes like lipoxygenases or oxidoreductases.
Pharmaceutical Relevance
The presence of a carboxylic acid group suggests potential for drug development, as such groups are often involved in receptor binding.
Material Science
Spiro compounds are also studied for their photophysical properties, making them candidates for applications in organic electronics or dyes.
Research Gaps and Future Directions
While the compound's structure suggests potential biological and material applications, further studies are needed:
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In Vitro Studies: To confirm antioxidant or enzyme inhibitory activities.
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Pharmacokinetics: To evaluate bioavailability and metabolism if used in drug development.
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Material Properties: To assess suitability for optoelectronic applications.
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